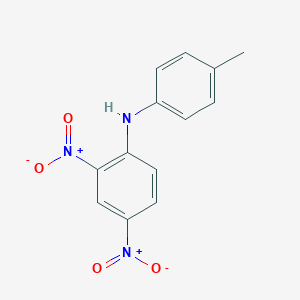

1,3,6-萘三磺酸,7-氨基-

描述

Synthesis Analysis

The synthesis of related naphthalene derivatives typically involves multi-step chemical reactions. For example, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol demonstrates the complexity involved in creating specific naphthalene derivatives, involving methylation, Friedel-Crafts acylation, and other steps resulting in varied yields (Göksu et al., 2003).

Molecular Structure Analysis

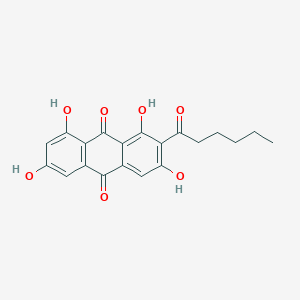

The molecular structure of naphthalene derivatives, including those similar to 1,3,6-naphthalenetrisulfonic acid, 7-amino-, often features a zwitterionic form due to the presence of sulfonic acid and amino groups. For instance, the structure of 8-amino-2-naphthalenesulfonic acid monohydrate demonstrates cyclic hydrogen-bonding interactions forming a two-dimensional sheet structure (Smith et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving naphthalene sulfonic acids can include azo coupling reactions and sulfonation processes. These reactions are influenced by various factors such as pH and micromixing effects, altering product distributions (Kamiński et al., 1983).

Physical Properties Analysis

Naphthalene derivatives exhibit specific physical properties due to their molecular structure. These can include solubility behaviors, crystal structures, and intermolecular interactions, which are significantly influenced by the presence and position of sulfonic and amino groups.

Chemical Properties Analysis

The chemical properties of 1,3,6-naphthalenetrisulfonic acid, 7-amino-, such as acidity, basicity, and reactivity with other chemical species, are dictated by its functional groups. These properties are essential in various chemical processes, including dye formation, where naphthalene derivatives serve as intermediates (Tauro & Coutinho, 2000).

科学研究应用

环境分析和废水处理

1,3,6-萘三磺酸,7-氨基-及其相关化合物广泛用于化工、制药、制革、造纸和纺织等行业。Alonso, M., Castillo, M., & Barceló, D. (1999) 的一项研究重点介绍了它们在固相萃取程序中用于富集工业废水中的苯磺酸盐和萘磺酸盐。该过程涉及离子对液相色谱和质谱,强调了这些化合物在环境监测和废水处理中的重要性 (Alonso, Castillo,和 Barceló,1999)。

化学合成和分析

已经开发出一种基于 7-氨基-1,3-萘二磺酸衍生物的新型荧光探针,用于测定甲胺,证明了该化合物在分析化学中的实用性。该探针是通过氰尿酸氯化物与 7-氨基-1,3-萘二磺酸反应产生的,为检测水样中的甲胺提供了一种灵敏有效的方法 (Gu, Ma,和 Liang,2001)。

光物理研究

已经研究了 7-氨基-1,3-萘磺酸与顺磁性金属离子的相互作用,以了解其在水性介质中的荧光和三重态猝灭。Volchkov, V. V., Ivanov, V. L., & Uzhinov, B. M. (2009) 的这项研究提供了对该化合物基本光物理性质的见解,这可能对开发新材料和传感器有影响 (Volchkov, Ivanov,和 Uzhinov,2009)。

催化与材料科学

7-氨基-1-萘磺酸已通过溶胶-凝胶技术固定在二氧化硅上,形成强布朗斯酸位催化剂。这些球形纳米级催化剂颗粒,正如 Adam, F., Hello, K. M., & Ramadan Ben Aisha, M. (2011) 所研究的那样,在酯化反应中显示出前景,突出了该化合物在催化和材料科学应用中的潜力 (Adam, Hello,和 Ramadan Ben Aisha,2011)。

医学研究和药物开发

1,3,6-萘三磺酸已被确定为一种潜在的血管生成抑制剂,可能在癌症治疗中得到应用。Cuevas, P. 等人 (1999) 的一项研究表明,该化合物可以抑制新血管生成和神经胶质瘤生长,表明其在肿瘤学中作为治疗剂的潜力 (Cuevas 等,1999)。

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing, gloves, and eye/face protection should be worn . If inhaled, the victim should be removed to fresh air and kept at rest . In case of skin or eye contact, contaminated clothing should be removed immediately and the skin or eyes rinsed with water . If swallowed, the mouth should be rinsed, but vomiting should not be induced . The compound should be stored locked up and disposed of to an approved waste disposal plant .

作用机制

Target of Action

It is known to be used as an anionic chromophore in capillary electrophoresis and an anionic dopant for the polymerization of pyrrole .

Mode of Action

The compound interacts with its targets through its anionic properties. As an anionic chromophore, it absorbs light at specific wavelengths, allowing it to be detected during capillary electrophoresis . As an anionic dopant, it donates electrons to the pyrrole during polymerization, facilitating the formation of the polymer .

Biochemical Pathways

Its role as an anionic dopant suggests it may influence the formation and properties of polypyrrole, a conducting polymer with various applications in the field of materials science .

Result of Action

Its use as an anionic dopant in the polymerization of pyrrole suggests it may influence the electrical conductivity and other properties of the resulting polymer .

Action Environment

The action, efficacy, and stability of 1,3,6-Naphthalenetrisulfonic acid, 7-amino- can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the solution can affect its role as an anionic chromophore in capillary electrophoresis . Similarly, the reaction conditions can impact its effectiveness as an anionic dopant in the polymerization of pyrrole .

属性

IUPAC Name |

7-aminonaphthalene-1,3,6-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO9S3/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPQSWFFPRQEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059465 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |

CAS RN |

118-03-6 | |

| Record name | 7-Amino-1,3,6-naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kyselina kochova | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-aminonaphthalene-1,3,6-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Amino-1,3,6-naphthalenetrisulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ2U5L6AXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)